Octylazanium;bromide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Chemical Science
Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a central nitrogen atom covalently bonded to four organic substituents, resulting in a permanent positive charge. savemyexams.comwikipedia.org This cationic nature, coupled with the presence of hydrophobic organic groups, gives many QACs surfactant properties, allowing them to lower surface tension and act as wetting agents, emulsifiers, and dispersants. savemyexams.comchemicalsafetyfacts.orgeurofins.de Beyond their surfactant roles, QACs are significant in chemical science for their use as phase transfer catalysts, facilitating reactions between immiscible phases. wikipedia.orglookchem.com They are also widely recognized for their antimicrobial activity, which stems from their ability to disrupt cell membranes. wikipedia.orgchemicalsafetyfacts.orgeurofins.de The diverse applications of QACs span various fields, including personal care products, industrial formulations, biotechnology, and material science. smolecule.comwikipedia.orglookchem.comchemicalsafetyfacts.orgeurofins.denih.govontosight.ai
Fundamental Amphiphilic Characteristics of Octylazanium;bromide
The amphiphilic nature of this compound arises from its molecular architecture: a long hydrophobic octyl chain and a hydrophilic, positively charged trimethylammonium head group. smolecule.comeurofins.de This dual character drives its ability to interact with both polar and non-polar substances. In aqueous solutions, this compound molecules can self-assemble into micelles, structures where the hydrophobic tails aggregate in the interior, minimizing contact with water, while the hydrophilic head groups face outwards, interacting with the surrounding water molecules. smolecule.com This micelle formation enables the solubilization of hydrophobic compounds within the aqueous phase. smolecule.com The critical micelle concentration (CMC) of this compound is higher compared to QACs with longer alkyl chains, which influences its behavior in solution and its suitability for different applications.
Historical Context and Evolution of Research on this compound Systems
Research into this compound systems has evolved alongside the broader study of surfactants and quaternary ammonium compounds. Early research likely focused on its fundamental physical and chemical properties as a cationic surfactant, including its synthesis, solubility, and surface activity. As the understanding of self-assembly and colloidal systems grew, studies likely delved into its micellization behavior and the formation of liquid crystalline phases at higher concentrations. More contemporary research has explored its applications in various advanced fields. This includes its use as a template or directing agent in the synthesis of nanoparticles, influencing their size, shape, and morphology. smolecule.com Furthermore, its interactions with biological systems have been investigated, leading to applications in biotechnology, such as enhancing drug permeability and improving the solubility of hydrophobic compounds in cell culture. The study of its phase behavior in different conditions, including temperature and concentration, has also been a subject of ongoing research, often utilizing techniques like X-ray diffraction and small-angle X-ray scattering.
Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | trimethyl(octyl)azanium;bromide | suprabank.org |
| Molecular Formula | C₁₁H₂₆BrN | smolecule.comsuprabank.org |
| Molecular Weight | ~252.23 - 252.24 g/mol | smolecule.comsuprabank.orgfishersci.nl |
| CAS Number | 2083-68-3 | suprabank.orgchemicalbook.comfishersci.nl |
| Appearance | White to Almost white crystalline powder/lump | smolecule.comchemicalbook.com |
| Melting Point | ~217 - 222 °C | chemicalbook.comfishersci.nl |
| Solubility | Soluble in water | smolecule.comchemicalbook.com |
| Sensitivity | Hygroscopic | smolecule.comfishersci.nl |
| PubChem CID | 74964 | suprabank.orgfishersci.nl |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDQKKGAYONOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH3+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Octylazanium;bromide
Established Synthetic Pathways for Octylazanium;bromide Derivatives
The predominant method for synthesizing this compound derivatives involves the alkylation of amines. Depending on the desired Octylazanium structure, this can involve the reaction of an octylamine (B49996) (primary, secondary, or tertiary) with an alkyl bromide, or the reaction of a tertiary amine with octyl bromide.
Nucleophilic Substitution (Quaternization) Reactions: Mechanistic Insights
The formation of this compound compounds typically proceeds via a nucleophilic substitution reaction, specifically the Menshutkin reaction when a tertiary amine is involved jst.go.jp. In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl bromide. The bromide ion serves as the leaving group.
For the synthesis of a quaternary ammonium (B1175870) salt, a tertiary amine reacts with a primary or secondary alkyl halide. For example, the synthesis of octyltrimethylammonium (B97695) bromide involves the reaction between n-octylamine and trimethylbromide uni.lu. The reaction follows an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group occur simultaneously in a concerted step. The transition state involves a pentacoordinate nitrogen atom with partial positive and negative charges. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the electrophilic carbon, as well as the electronic properties of the amine and the alkyl halide jst.go.jpresearchgate.netresearchgate.net. Alkyl iodides are generally more reactive alkylating agents than alkyl bromides, which are in turn more reactive than alkyl chlorides in SN2 reactions jst.go.jp.
Influence of Reactant Stoichiometry and Reaction Conditions on Synthesis Yield and Purity
The yield and purity of this compound derivatives are significantly influenced by reactant stoichiometry and reaction conditions such as temperature, reaction time, and solvent.
In the synthesis of quaternary ammonium salts, using an excess of the alkylating agent is common to ensure complete conversion of the amine reactant and drive the reaction to higher yields organic-chemistry.orgtandfonline.com. However, a large excess might lead to increased by-product formation or make purification more challenging.
Temperature plays a crucial role in the reaction kinetics. Higher temperatures generally increase the reaction rate, but can also lead to undesirable side reactions, decomposition of reactants or products, and reduced purity suprabank.orgulisboa.pt. Optimization studies are often conducted to determine the ideal temperature range that maximizes yield while maintaining high purity. For instance, studies on the synthesis of quaternary ammonium salts have shown that increasing temperature can increase yield up to a certain point, beyond which decomposition may occur suprabank.org.
The choice of solvent can also impact the reaction. Polar solvents, such as alcohols, are commonly used as they can solvate the ionic transition state and the resulting ionic product jst.go.jpuni.lu. Solvent-free conditions have also been explored, sometimes facilitated by techniques like microwave irradiation researchgate.net.
Workup procedures and purification methods are essential for obtaining high-purity this compound. These often involve cooling the reaction mixture to precipitate the product, followed by filtration and washing google.com. Recrystallization from a suitable solvent can further enhance purity google.com.
While specific detailed data tables for the synthesis of all this compound derivatives under varying stoichiometry and conditions were not extensively available, research on related quaternary ammonium salts highlights the general trends. For example, in the synthesis of n-Octyltrimethylammonium bromide, a procedure using n-octylamine (1 mol) and trimethylamine (B31210) (3 mol) with HBr in diethyl ether at 20°C for 1 hour reported a yield of 95-100% and purity of ≥98% . An alternative route using methyl iodide (3 mol) in acetonitrile (B52724) at 60°C for 6 hours yielded 88% with 95% purity .
Table 1: Illustrative Synthesis Conditions and Outcomes for n-Octyltrimethylammonium Bromide
| Reactants | Alkylating Agent Stoichiometry | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
| n-Octylamine, Trimethylamine, HBr | 3 eq. Trimethylamine, 1.2 eq. HBr | Diethyl ether | 20 | 1 | 95-100 | ≥98 |
| n-Octylamine, Methyl iodide | 3 eq. Methyl iodide | Acetonitrile | 60 | 6 | 88 | 95 |
Note: This table presents data from a specific source for illustrative purposes regarding the influence of conditions on yield and purity.
Development of Novel and Sustainable Synthetic Routes for this compound
Research into the synthesis of quaternary ammonium salts, including this compound derivatives, increasingly focuses on developing novel and sustainable methodologies to minimize environmental impact and improve efficiency.
Exploration of Alternative Alkylation Strategies
Beyond traditional alkyl halides like methyl bromide or octyl bromide, alternative alkylating agents and strategies are being explored. For instance, in the synthesis of quaternary ammonium salts, alternative methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used, although their toxicity requires careful handling . Other studies mention the use of alkyl sulfates and alkyl carbonates as quaternizing agents google.comgoogle.com.
The choice of the alkylating agent is crucial and affects reaction rate and potential side reactions. Alkyl iodides are generally more reactive in SN2 reactions compared to alkyl bromides and chlorides jst.go.jp.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing ikifp.edu.plresearchgate.net. Applying these principles to the synthesis of this compound involves several strategies.
One approach is the use of greener solvents or solvent-free reaction conditions researchgate.netikifp.edu.plresearchgate.net. Traditional organic solvents used in quaternization reactions can be toxic or environmentally harmful. Exploring alternative reaction media, such as water or bio-based solvents, or conducting reactions without a solvent, aligns with green chemistry principles ikifp.edu.plresearchgate.net.
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods suprabank.orgresearchgate.netpmarketresearch.comnih.govresearchgate.net. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, accelerating the quaternization process and potentially improving yields and purity organic-chemistry.orgresearchgate.net. Studies on the microwave synthesis of quaternary ammonium salts have shown comparable or better yields with reduced reaction times researchgate.net.
Maximizing atom economy is also a key principle of green chemistry, focusing on synthetic methods that incorporate all or most of the atoms of the starting materials into the final product, thereby minimizing waste google.com. The quaternization reaction itself can have high atom economy if the only byproduct is the counterion, which is inherent to the salt formation.
Novel green approaches for the synthesis of quaternary ammonium tribromides, a related class of compounds, have been developed using environmentally friendly oxidants and solvent-free conditions researchgate.nettandfonline.comtandfonline.com. While this specifically applies to the tribromide anion, it illustrates the potential for developing greener routes for the bromide salts as well.
Scalability Considerations and Industrial Synthesis Challenges for this compound
Scaling up the synthesis of this compound derivatives from laboratory to industrial scale introduces several considerations and challenges. These include maintaining reaction control, ensuring efficient mixing and heat transfer, managing safety risks associated with handling chemicals in larger quantities, and optimizing processes for economic viability and environmental sustainability wikipedia.org.
The development of continuous processes for the quaternization of tertiary amines with alkyl halides has been reported, utilizing tubular reactors at elevated temperatures and pressures to ensure the alkyl halide remains dissolved in the reaction mixture organic-chemistry.org. These continuous methods can achieve high product yields with low amounts of by-products organic-chemistry.org.
Challenges in industrial synthesis can include sourcing raw materials reliably and cost-effectively, managing energy consumption, and handling and purifying large quantities of the product. The choice of synthetic route and reaction conditions at the laboratory scale must consider their feasibility and economic implications when scaled up. The integration of green chemistry principles into the synthesis design from the outset can also contribute to more sustainable and economically viable industrial processes ikifp.edu.pl.
The scalability of quaternary ammonium salt synthesis is an active area of research, with efforts focused on developing robust and efficient processes that can be safely implemented on a large scale to meet industrial demand organic-chemistry.orgscispace.com.
Advanced Spectroscopic and Microscopic Characterization of Octylazanium;bromide Systems
Spectroscopic Techniques for Structural Elucidation and Intermolecular Interactions
Spectroscopy involves the interaction of electromagnetic radiation with matter, yielding information about the energy levels within a system. Different regions of the electromagnetic spectrum provide unique data regarding molecular vibrations, electronic transitions, and nuclear environments, which are essential for elucidating the structure and interactions of octylazanium;bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. For this compound, NMR can provide detailed information about the different hydrogen and carbon environments within the octyl chain and the trimethylammonium head group. Analysis of chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure and provides insights into the conformation of the octyl chain. rsc.org Furthermore, variable-temperature NMR experiments can probe the dynamics of molecular motion, such as rotations around C-C bonds in the alkyl chain or the dynamics of the ammonium (B1175870) head group. While specific detailed NMR data for this compound was not extensively detailed in the search results, NMR spectra for related compounds like N-OCTYLTRIMETHYLAMMONIUM BROMIDE (which shares the same cation structure) are indicated as available, suggesting the applicability of this technique for confirming the structure and studying the dynamics of the octylazanium cation. chemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by these vibrations. libretexts.org The vibrational modes observed in IR and Raman spectra act as unique fingerprints for a molecule. For this compound, characteristic vibrations of the C-H bonds in the octyl chain, the C-N bonds in the ammonium group, and potentially interactions involving the bromide anion can be identified. researchgate.net These spectra can help confirm the presence of specific functional groups and provide insights into the molecular symmetry and solid-state packing. While specific IR and Raman spectra for this compound were not provided, these techniques are commonly applied to characterize organic salts and molecules containing alkyl chains and ammonium groups. google.comchemicalbook.commdpi.comresearchgate.netresearchgate.netspectroscopyonline.com
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Solution-Phase Behavior
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu Photoluminescence (PL) spectroscopy involves exciting a molecule with light and then detecting the emitted light as the molecule returns to its ground state. edinst.com These techniques are particularly useful for studying the behavior of this compound in solution. While this compound itself may not exhibit strong UV-Vis absorption or photoluminescence unless it contains a chromophore, these techniques can be used to study its interactions with other molecules in solution or to monitor processes like self-assembly or complex formation if these processes involve changes in electronic structure or lead to the formation of light-emitting aggregates. Studies on related octylammonium-based systems, particularly in the context of perovskites, demonstrate the use of UV-Vis and PL spectroscopy to understand electronic properties, absorption edges, and emission characteristics in the solution phase and solid state. edinst.comnih.govresearchgate.netgoogle.compmda.go.jpresearchgate.netrsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information by analyzing the kinetic energy of photoelectrons emitted when a material is irradiated with X-rays. cardiff.ac.uk For this compound, XPS can be used to determine the elemental composition (carbon, nitrogen, bromine) on the surface of a sample. Furthermore, shifts in the core-level binding energies of these elements can provide information about their chemical environment and oxidation states. cardiff.ac.uk This is particularly useful for analyzing thin films or self-assembled layers of this compound to understand surface segregation or reactions. Studies on bromide-containing materials, such as lead bromide perovskites, highlight the application of XPS to analyze bromide content and its chemical state on surfaces. researchgate.netresearchgate.net
X-ray Absorption Fine Structure (XAFS), including XANES and EXAFS, for Local Atomic Structure
X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique that probes the local atomic structure and electronic states around a specific absorbing atom. nih.govxrayabsorption.org XANES focuses on the region near the absorption edge and is sensitive to the oxidation state and coordination environment of the absorbing atom. nih.govarxiv.org EXAFS extends further above the edge and provides quantitative information about the types, distances, and coordination numbers of neighboring atoms. nih.govarxiv.org For this compound, XAFS could be applied to the bromine edge to investigate the local environment of the bromide anion, including its interactions with the octylazanium cation or other species in a system. While no specific XAFS data for this compound was found, the technique is broadly applicable to study the local structure around specific elements in various materials. nih.govxrayabsorption.orgarxiv.orgnih.gov
Electron Microscopy for Morphological Analysis of Self-Assembled Structures
Scanning Electron Microscopy (SEM) and Field-Emission SEM (FESEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and its higher-resolution counterpart, Field-Emission SEM (FESEM), are valuable tools for examining the surface morphology of materials vpi2004.com. FESEM utilizes a field emission gun, providing a high-intensity electron beam with a small spot size, which allows for higher resolution imaging compared to conventional SEM vaccoat.comvpi2004.com. The resolution of FESEM can be as low as 1.5 nm or better, enabling detailed observation of surface features down to the nanoscale vaccoat.com. These techniques are widely used for studying the topography and morphology of various samples, including polymers and biological materials vpi2004.comiaea.org.
In the context of this compound systems, SEM and FESEM could be applied to study the morphology of dried surfactant aggregates or films formed under specific conditions. FESEM, with its enhanced resolution, would be particularly useful for visualizing fine details of the surface structure of these aggregates. While the general application of SEM and FESEM to characterize surface morphology is well-established vaccoat.comvpi2004.comiaea.org, specific research findings detailing the surface morphology of this compound using these techniques were not available in the consulted sources.
Transmission Electron Microscopy (TEM) and Cryogenic TEM (Cryo-TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) and Cryogenic TEM (Cryo-TEM) are powerful techniques for visualizing the internal nanostructure of materials at high resolution vpi2004.com. TEM provides high-resolution images of the microstructure by transmitting electrons through a thin sample vpi2004.com. Cryo-TEM is a specialized form of TEM where samples are rapidly frozen to cryogenic temperatures, preserving their native hydrated state and preventing structural damage that can occur during conventional TEM sample preparation methods like drying or negative staining helmholtz-berlin.denanoimagingservices.comresearchgate.net. This is particularly important for studying soft matter systems like surfactant micelles, vesicles, or liquid crystalline phases, which are sensitive to dehydration and staining artifacts nanoimagingservices.comresearchgate.net.
Cryo-TEM is considered a method of choice for investigating the morphology of colloidal systems in situ helmholtz-berlin.de. It allows for the visualization of the size, shape, and internal structure of nanoparticles and self-assembled structures in their near-native environment nanoimagingservices.comresearchgate.net. For this compound, which is known to form various self-assembled structures in solution depending on concentration and conditions, Cryo-TEM would be an invaluable technique to directly visualize these nanostructures, such as micelles or other aggregates. While the principles and applications of TEM and Cryo-TEM for nanostructure visualization in similar surfactant and lipid systems are well-documented helmholtz-berlin.denanoimagingservices.comresearchgate.netthermofisher.com, specific research findings or images showing the nanostructure of this compound using these techniques were not found in the provided search results.
Light Scattering and Rheological Methods for Colloidal System Characterization
Light scattering and rheological methods provide insights into the size, distribution, and flow behavior of this compound in colloidal systems.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a widely used technique for determining the particle size and size distribution of nanoparticles and colloidal systems in suspension ucd.iehoriba.comentegris.com. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid horiba.com. The analysis of these fluctuations yields the diffusion coefficient of the particles, which can then be converted to a hydrodynamic size using the Stokes-Einstein equation entegris.com. DLS typically provides an intensity-weighted mean size, often referred to as the Z-average, and a polydispersity index (PDI) to describe the width of the size distribution ucd.ieats-scientific.comentegris.com.
For this compound solutions above the critical micelle concentration (CMC), DLS can be used to determine the size and size distribution of the self-assembled micelles or other aggregates formed. This information is crucial for understanding the aggregation behavior and stability of the colloidal system. While DLS is a standard technique for characterizing surfactant solutions and colloidal particles ucd.iehoriba.comats-scientific.comentegris.com, specific data on the particle size and distribution of this compound aggregates obtained from DLS measurements were not available in the consulted sources.
Viscometry and Rheological Studies of this compound Complex Fluids
Viscometry and rheological studies are essential for characterizing the flow behavior and viscoelastic properties of complex fluids, including surfactant solutions vsb.czunirioja.es. Rheology investigates the deformation and flow of matter under applied stress or strain, providing information about viscosity, elasticity, and thixotropy tainstruments.comunirioja.es. For surfactant solutions, rheological properties are highly dependent on the concentration and the type of self-assembled structures formed (e.g., spherical micelles, wormlike micelles, vesicles) pku.edu.cnresearchgate.net. Changes in viscosity and viscoelasticity can indicate transitions in the aggregation state and the formation of complex networks pku.edu.cntainstruments.com.
Viscometry, a simpler form of rheology, specifically measures the viscosity of a fluid. Rheological studies, using instruments like rotational rheometers, can provide more detailed information, such as flow curves (viscosity as a function of shear rate) and dynamic viscoelastic properties (storage and loss moduli) vsb.cz. For this compound solutions, viscometry and rheological studies could be used to investigate the formation of viscous or viscoelastic phases as the concentration increases, providing insights into the nature of the self-assembled structures and their interactions. While the application of rheology and viscometry to characterize surfactant solutions and complex fluids is well-established pku.edu.cnresearchgate.nettainstruments.comvsb.czunirioja.es, specific research findings on the rheological behavior or viscosity of this compound solutions were not found in the provided search results.
Surface Analysis Techniques for Interfacial Phenomena
Surface analysis techniques are employed to study the behavior of this compound molecules at interfaces, particularly at the air-water interface.
Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination
Surface tension measurements are a fundamental technique for characterizing the surface activity of surfactants and determining their Critical Micelle Concentration (CMC) researchgate.netajer.orgijcce.ac.iruniba.sk. Surfactants like this compound adsorb at interfaces, such as the air-water interface, reducing the surface tension researchgate.netuniba.sk. As the surfactant concentration in solution increases, the surface tension decreases until it reaches a plateau researchgate.netresearchgate.net. This plateau indicates that the interface is saturated with surfactant molecules, and beyond this concentration, excess surfactant molecules begin to aggregate in the bulk solution to form micelles researchgate.netuniba.sk. The concentration at which this change in slope occurs is defined as the CMC researchgate.netajer.orguniba.sk.
The CMC can be determined by plotting the surface tension of the solution as a function of the logarithm of the surfactant concentration researchgate.netuniba.sk. The intersection of the two linear portions of the plot (below and above the CMC) gives the CMC value researchgate.netuniba.sk. Surface tension measurements can be performed using various methods, such as the Du Noüy ring method or the pendant drop method ajer.orgijcce.ac.ir. The CMC is a crucial parameter that characterizes the self-assembly behavior of a surfactant in a given solvent and temperature ajer.org. While the method for determining CMC using surface tension is well-established and applied to various cationic surfactants like cetyltrimethylammonium bromide (CTAB) ajer.orgijcce.ac.irresearchgate.net, specific surface tension data or CMC values for this compound were not available in the consulted sources. Studies on related alkyltrimethylammonium bromides (CTAB) have shown that the CMC decreases with increasing alkyl chain length researchgate.net.
Other Surface-Sensitive Probes
Characterization of the surface and interfacial properties of this compound systems is crucial for understanding their behavior in various applications. While techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) provide topographic and local electronic information, other surface-sensitive probes offer complementary insights into elemental composition, chemical states, and molecular orientation at interfaces. Among these, X-ray Photoelectron Spectroscopy (XPS) and Sum Frequency Generation (SFG) spectroscopy are particularly valuable.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative surface-sensitive technique that provides elemental composition and chemical state information from the top 3-10 nm of a material lboro.ac.ukshimadzu.com. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS can identify the elements present and determine their chemical environment lboro.ac.uk. This is particularly useful for characterizing the surface chemistry of this compound in solid films or adsorbed layers.
Studies on similar alkylammonium bromides, such as Cetyltrimethylammonium bromide (CTAB), demonstrate the utility of XPS in confirming the presence and chemical state of the constituent elements. Analysis of CTAB using high-resolution XPS scans reveals characteristic peaks for bromine (Br 3d), nitrogen (N 1s), and carbon (C 1s) researchgate.netresearchgate.net. The N 1s peak, in particular, is attributed to the positively charged nitrogen (N+) in the quaternary ammonium head group, providing direct evidence of the cationic nature of the surfactant molecule at the surface researchgate.net. Similarly, XPS analysis of this compound would be expected to show distinct peaks corresponding to bromine, nitrogen, and carbon, with the binding energies providing information on their chemical states and bonding environments.
A representative example of the type of data obtained from XPS analysis of an alkylammonium bromide, based on findings for CTAB, is shown in Table 1.
Table 1: Representative XPS Binding Energies for Key Elements in an Alkylammonium Bromide (Based on CTAB Data)
| Element | Core Level | Binding Energy (eV) | Assignment / Chemical State |
| Br | 3d | ~198 - 200 | Bromide anion (Br⁻) |
| N | 1s | ~402 - 403 | Quaternary ammonium (N⁺) |
| C | 1s | ~284.7 - 286.0 | C-C/C-H, C-N bonds |
Note: These values are representative and actual binding energies for this compound may vary slightly depending on the specific chemical environment and sample preparation.
Sum Frequency Generation (SFG) spectroscopy is another powerful surface-sensitive technique, particularly well-suited for probing interfaces rsc.orgnih.govmdpi.com. SFG is a second-order nonlinear optical process that is only allowed in media lacking inversion symmetry, making it intrinsically interface-specific nih.govmdpi.com. By mixing an infrared (IR) beam and a visible (Vis) beam at an interface, SFG generates a signal at the sum frequency (ω_SFG = ω_IR + ω_Vis). When the IR frequency is resonant with a molecular vibration at the interface, the SFG signal is enhanced, providing a vibrational spectrum of the interfacial molecules mdpi.comekspla.com.
SFG spectroscopy can provide detailed information about the molecular structure, orientation, and interactions of molecules at interfaces, such as the air-water or solid-liquid interface in systems containing this compound rsc.orgnih.gov. Studies utilizing SFG on similar alkylammonium bromides, like Dodecyltrimethylammonium bromide (C12TAB) and Hexadecyltrimethylammonium bromide (C16TAB), at air-water interfaces have provided insights into the orientation and packing of the hydrocarbon chains and the head groups at the interface oxinst.com. These studies typically analyze the vibrational modes associated with the C-H stretching vibrations of the alkyl chains and potentially modes related to the head group and surrounding water molecules.
Applying SFG to this compound systems would allow researchers to investigate how the octyl chain and the azanium head group are oriented at an interface and how this orientation changes with concentration, temperature, or the presence of other species. The SFG spectrum would show peaks corresponding to specific vibrational modes, and the polarization dependence of these peaks could be analyzed to determine the average molecular orientation.
A hypothetical representation of the type of information obtainable from SFG spectroscopy of this compound at an interface is shown in Table 2.
Table 2: Hypothetical SFG Vibrational Modes and Their Relevance for this compound at an Interface
| Vibrational Mode (Assignment) | Approximate Frequency Range (cm⁻¹) | Relevance |
| Symmetric CH₃ stretch | ~2875 | Orientation of terminal methyl group |
| Antisymmetric CH₃ stretch | ~2960 | Orientation of terminal methyl group |
| Symmetric CH₂ stretch | ~2850 | Orientation and order of alkyl chain |
| Antisymmetric CH₂ stretch | ~2920 | Orientation and order of alkyl chain |
| CH₂ bending/scissoring | ~1450 - 1470 | Conformation and packing of alkyl chain |
| N⁺-C stretches | (Specific to head group) | Information on the azanium head group |
| Interfacial Water O-H stretch | ~3000 - 3700 | Structure and orientation of interfacial water |
Note: These assignments and frequencies are illustrative and would require experimental verification for this compound.
Self Assembly Phenomena and Supramolecular Architectures of Octylazanium;bromide
Micellization Processes and Thermodynamic Principles
Micellization is a fundamental self-assembly process for Octylazanium;bromide in aqueous environments. In this process, individual surfactant molecules (monomers) dispersed in the solvent begin to aggregate into organized structures called micelles. These micelles typically adopt a spherical shape in dilute solutions, with the hydrophobic octyl tails sequestered in the core, shielded from the aqueous solvent, and the hydrophilic trimethylazanium (B1229207) head groups facing outwards, interacting favorably with water molecules. This aggregation occurs when the concentration of OTAB exceeds the CMC. americanelements.comuni.lunih.gov
The formation of micelles is a dynamic equilibrium between monomers and aggregates. The CMC is a critical parameter characterizing this equilibrium and is influenced by various factors. uni.lunih.govfishersci.comthegoodscentscompany.com
Enthalpic and Entropic Contributions to Micelle Formation
The thermodynamics of micelle formation for ionic surfactants like this compound involve contributions from both enthalpy and entropy. Micellization is generally a spontaneous process, as indicated by a negative standard Gibbs free energy change (ΔG°mic). thegoodscentscompany.comnih.gov
The primary driving force for micelle formation in aqueous solutions is the hydrophobic effect. The aggregation of hydrophobic tails reduces the unfavorable ordering of water molecules around them, leading to an increase in the entropy of the system (positive ΔS°mic). nih.govfishersci.dk This positive entropy change associated with the release of water from the hydration shells of the hydrophobic chains is a significant contributor to the spontaneity of micellization. fishersci.dk
Enthalpic changes (ΔH°mic) also play a role, arising from the interactions between surfactant molecules within the micelle (hydrophobic interactions, head group interactions) and interactions with the solvent. For many ionic surfactants, micellization can be an endothermic process at lower temperatures, becoming less endothermic or even exothermic at higher temperatures. fishersci.dk An enthalpy-entropy compensation effect is often observed in micellization, where changes in enthalpy are offset by changes in entropy, leading to a relatively small net free energy change. thegoodscentscompany.comnih.govfishersci.dk
While specific thermodynamic data for this compound was not extensively detailed in the search results, studies on similar alkyltrimethylammonium bromides (like CTAB and DTAB) demonstrate these general thermodynamic principles of micellization. uni.luthegoodscentscompany.comnih.govsuprabank.orgciteab.com
Effects of Solvent Environment, Temperature, and Ionic Strength on Micelle Stability and Critical Micelle Concentration (CMC)
The solvent environment, temperature, and ionic strength significantly influence the CMC and the stability of this compound micelles. americanelements.comnih.govfishersci.comfishersci.fi
The nature of the solvent affects the hydrophobic effect and the interactions with the hydrophilic head groups. For instance, the CMC of ionic surfactants is generally higher in organic solvents or mixed solvent systems compared to water, as the hydrophobic effect is reduced in less polar environments. nih.gov
Temperature has a complex effect on the CMC of ionic surfactants. Typically, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases at higher temperatures, exhibiting a U-shaped curve. fishersci.comfishersci.fi This behavior is attributed to the interplay between the dehydration of the hydrophilic head groups and the weakening of hydrophobic interactions at elevated temperatures. fishersci.comsuprabank.org At lower temperatures, hydrophobic hydration is significant, and increasing temperature initially favors micellization by reducing this hydration. At higher temperatures, increased thermal motion and weakened cohesive forces within the solvent and between surfactant molecules can lead to micelle breakdown and an increase in CMC. fishersci.comsuprabank.org
Ionic strength plays a crucial role for ionic surfactants like this compound. The presence of additional ions in the solution screens the electrostatic repulsion between the charged head groups of the surfactant molecules. nih.gov Reduced head group repulsion favors the aggregation of monomers, leading to a decrease in the CMC and increased micelle stability. nih.gov
Formation and Characterization of Higher-Order Supramolecular Aggregates
Beyond simple spherical micelles, this compound and similar surfactants can assemble into a variety of higher-order supramolecular structures depending on factors such as concentration, temperature, and the presence of additives. These structures can include cylindrical micelles, vesicles, and potentially more complex phases. americanelements.comnih.govwikipedia.orgfishersci.cafishersci.ca
Vesicle Formation and Micelle-Vesicle Morphological Transitions
Vesicles are bilayer structures that enclose an aqueous core, formed by the self-assembly of amphiphilic molecules. While single-chained surfactants like OTAB primarily form micelles, under specific conditions, particularly in mixtures with other lipids or surfactants, or with changes in environmental factors, they can participate in vesicle formation or induce transitions from micellar to vesicular structures. wikipedia.orgfishersci.cafishersci.canih.gov
Studies on related cationic surfactants, such as CTAB and DODAB (a double-chained cationic surfactant), have demonstrated micelle-vesicle transitions. wikipedia.orgfishersci.canih.gov These transitions can be influenced by the relative concentrations of different surfactants in a mixture, temperature, and the addition of other components. wikipedia.orgfishersci.canih.gov The transition often involves changes in the packing parameter of the surfactant molecules, which dictates the preferred curvature of the aggregate. fishersci.ca Techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), differential scanning calorimetry (DSC), and fluorescence spectroscopy are used to characterize the formation and transitions between micelles and vesicles. wikipedia.orgfishersci.canih.gov The transition from micelles to vesicles can occur through various kinetic pathways, potentially involving intermediate structures like disklike micelles that grow and then close to form vesicles. sigmaaldrich.com
Investigation of Complex Polyhedral Clusters and Frank-Kasper Phases in this compound Systems
Frank-Kasper (FK) phases are complex, ordered structures characterized by the efficient packing of spherical or near-spherical units into polyhedra with specific coordination numbers (12, 14, 15, and 16). fishersci.atsigmaaldrich.comwikidata.orgnih.gov These phases were initially discovered in metallic alloys but have since been observed in various soft matter systems, including block copolymers, liquid crystals, and micellar solutions of surfactants. fishersci.atsigmaaldrich.comwikidata.orgnih.gov
The formation of FK phases in surfactant systems involves the arrangement of micelles or other spherical aggregates into these complex polyhedral structures. While the principles of FK phase formation in soft matter systems are established, specific research detailing the formation of complex polyhedral clusters or Frank-Kasper phases specifically in this compound solutions was not found in the provided search results. However, given that FK phases have been observed in micellar phases of other surfactants, it is conceivable that OTAB could form such structures under appropriate conditions of concentration, temperature, and pressure, or in mixtures with other components that favor the required packing arrangements. Further research would be needed to confirm and characterize the formation of these complex polyhedral architectures in this compound systems.
Kinetic Pathways and Dynamic Aspects of Self-Assembly
The self-assembly of this compound is not solely governed by the final thermodynamic state but also by the kinetic pathways and dynamic processes involved in reaching that state. The speed and mechanism by which monomers associate to form micelles and other aggregates, and how these structures interconvert, are crucial aspects of the self-assembly process. sigmaaldrich.comfishersci.cafishersci.dkereztech.comnih.gov
Kinetic studies explore the rates of association and dissociation of surfactant molecules, the growth and rearrangement of aggregates, and the pathways of morphological transitions between different supramolecular structures. sigmaaldrich.comfishersci.caereztech.comnih.govlabsolu.ca Different kinetic pathways can lead to the formation of distinct self-assembled structures, even if the thermodynamically most stable structure is the same. fishersci.dk
Time-Resolved Studies of Aggregation Processes
Time-resolved studies provide critical insights into the kinetics and mechanisms governing the aggregation of amphiphilic molecules like Octylammonium bromide. While direct time-resolved studies focusing solely on the aggregation process of isolated OABr molecules in solution were not extensively detailed in the provided search results, related studies offer insights into the temporal aspects of aggregation in systems where OABr is a component.
For instance, time-resolved photoluminescence (TRPL) spectroscopy has been employed to study the dynamics of charge carriers in perovskite nanocrystals synthesized with Octylammonium bromide. These studies indirectly relate to the influence of OABr on the formation and stability of the perovskite structure, which is intrinsically linked to the aggregation and assembly behavior of the precursor molecules during crystallization. Time-resolved PL decay measurements have been used to evaluate the photophysical properties of mixed methylammonium–octylammonium lead bromide perovskite nanoparticles, indicating how the presence and arrangement of octylammonium cations affect non-radiative recombination pathways over time. The longer non-radiative lifetimes observed in core-shell type nanoparticles incorporating octylammonium suggest improved surface passivation, a result of controlled assembly during synthesis.
In the context of other surfactant systems, time-resolved fluorescence quenching techniques have been utilized to investigate aggregation behavior and distinguish between different aggregate structures like vesicles and micelles. While applied to different surfactants, the principles of using time-resolved methods to probe the temporal evolution of aggregation and the resulting structures are relevant to understanding the potential studies applicable to Octylammonium bromide.
The aggregative nucleation and growth processes in metallic nanoparticle systems have also been investigated using time-dependent analysis of nanocrystal size distributions. For example, studies on gold nanoparticles in the presence of tetra-n-octylammonium bromide (TOABr), a related compound, extracted the time dependence of the aggregative nucleation rate, fitting it with a Gaussian profile to determine parameters like the maximum nucleation rate and the time window for nucleation acs.org. These parameters were found to correlate with the final size and size distribution of the nanocrystals, highlighting the importance of understanding the kinetics of aggregation in controlling material properties acs.org. Although this specific study involved TOABr, it demonstrates the type of time-resolved analysis that can be applied to understand the aggregation processes driven by octylammonium-based compounds.
Quantitative Analysis of Self-Assembly Processes (QASAP) Applied to this compound Analogs
Quantitative analysis of self-assembly processes (QASAP) involves the application of experimental techniques and theoretical models to quantify the thermodynamics and kinetics of molecular aggregation. While the term QASAP was not directly linked to Octylammonium bromide in the provided snippets, several studies employed quantitative methods to analyze the self-assembly and aggregation of OABr and related amphiphiles.
Conductometry and stalagmometry have been used to determine the minimum hydrotrope concentration (MHC) of tetra-n-octylammonium bromide (TOAB) in water, a quantitative measure related to the onset of self-assembly and cooperative solubilization. These techniques allowed for the evaluation of specific conductivity and surface tension as a function of concentration and temperature, providing thermodynamic insights into the self-aggregation process. The standard Gibbs free energy of self-aggregation was also evaluated from experimental data, providing a quantitative basis for understanding the electrostatic interactions involved.
Micellar properties of n-Octylammonium bromide in binary aqueous mixtures with butoxyethanol have been quantitatively determined using techniques such as conductivity, viscosity, ultrasonic velocity, and potentiometry thno.org. These studies evaluated parameters like the critical micellar concentration (CMC) and micellar aggregation numbers, providing quantitative data on the size and formation of aggregates under different conditions thno.org.
Quantitative computational models are increasingly being developed to understand molecular self-assembly in complex systems. While not specifically focused on OABr in the provided results, these modeling approaches can complement experimental studies by providing a deeper understanding of the forces and interactions driving self-assembly at the molecular level.
Studies on the self-aggregation of dimethyl-di-n-octylammonium salts, including the bromide salt, have utilized techniques like tensiometry, conductimetry, and selective electrodes to quantitatively characterize the aggregation process, identifying stepwise aggregation from unimers to dimers and micelles or vesicles depending on concentration and counteranion. This demonstrates the application of quantitative methods to understand the influence of molecular structure and environment on the aggregation of octyl-containing ammonium (B1175870) salts.
Although a specific framework labeled "QASAP" applied comprehensively to Octylammonium bromide was not found, the research highlights the use of various quantitative experimental and theoretical methods to characterize the self-assembly and aggregation of OABr and its analogs, providing valuable data on critical concentrations, aggregate sizes, and the thermodynamics of these processes.
Interaction with Other Amphiphilic Systems and Co-surfactants
Octylammonium bromide frequently interacts with other amphiphilic systems and co-surfactants, particularly in the formation of hybrid materials and in solution-based processes. These interactions can significantly influence the self-assembly behavior, the resulting supramolecular structures, and the properties of the final materials.
In the synthesis of perovskite nanocrystals, Octylammonium bromide is often used in conjunction with other ligands and solvents, such as oleic acid and octadecene. These components collectively influence the nucleation, growth, and self-assembly of the perovskite structure. The long-chain alkyl ligands, including octylammonium bromide and oleic acid, assist in the assemblage of perovskite nanocrystals into close-packed clusters during film formation. The interaction between octylammonium ions and the perovskite structure, such as interaction with Pb2+, can lead to stabilization of the perovskite phase and passivation of defects.
The micellar properties of n-Octylammonium bromide have been studied in binary aqueous mixtures with butoxyethanol, revealing how the presence of a co-solvent affects its aggregation behavior thno.org. Such studies are essential for understanding the formulation and processing of systems containing OABr and other amphiphilic components.
Interactions between different types of surfactants, including cationic alkylammonium bromides and nonionic surfactants or polymers, have been investigated to understand synergistic effects on properties like micelle formation and solubilization. While these studies may involve octyl-containing surfactants like octyltrimethylammonium (B97695) bromide or tetra-n-octylammonium bromide, they illustrate the complex interplay of forces, including electrostatic and hydrophobic interactions, that govern the behavior of mixed amphiphilic systems. For example, the interaction between a hydrophobically modified polyelectrolyte and oppositely charged surfactants, including those with octyl chains, has been characterized thermodynamically, highlighting the roles of alkyl chain length and charge density in the interaction mechanism.
Tetra-n-octylammonium bromide (TOAB), a related quaternary ammonium salt, has been used as a cationic additive in the preparation of ion-selective membranes containing other ionophores and plasticizers, demonstrating its interaction and compatibility with other membrane components. TOAB has also been used in the synthesis of gold nanoparticles alongside dodecylamine, where the interaction between these surfactants influences nanoparticle formation and self-assembly.
Interfacial Science and Transport Phenomena of Octylazanium;bromide
Fundamental Principles of Surface Activity and Wetting Behavior
The surface activity of Octylazanium;bromide stems from its ability to lower the surface or interfacial tension of a system when dissolved in a solvent, typically water vdoc.pubrutgers.edu. At the air-water interface, the hydrophobic octyl chains orient away from the water, while the positively charged trimethylazanium (B1229207) head group remains in the aqueous phase vdoc.pub. This adsorption reduces the work required to expand the interface.
Wetting behavior, which describes how a liquid interacts with a solid surface, is significantly influenced by the presence of surfactants. The degree of wetting is often quantified by the contact angle formed between the liquid droplet and the solid surface google.comresearchgate.net. Cationic surfactants like this compound can adsorb onto solid surfaces, particularly those with negative charges, altering the surface charge and hydrophobicity researchgate.netresearchgate.net. Studies have investigated the effect of Octyltrimethylammonium (B97695) bromide (OTAB), a synonym for this compound, on wetting behavior on surfaces such as Teflon google.com and quartz researchgate.netresearchgate.net. The interaction of cationic surfactants with surfaces can impact the stability of wetting films and influence phenomena like bubble attachment researchgate.netresearchgate.net.
Role of this compound in Emulsification and Stabilization of Dispersions
This compound, as a cationic surfactant, can act as an emulsifier, facilitating the formation of stable mixtures of immiscible liquids, such as oil and water scispace.comresearchgate.net. Emulsification involves reducing the interfacial tension between the two liquid phases and forming a stable interfacial film around the dispersed droplets, preventing coalescence vdoc.pub. Cationic surfactants are utilized in the stabilization of various dispersions scispace.comresearchgate.net.
However, the effect of this compound on emulsion stability can be context-dependent. In one study focusing on spontaneous oil-water separation, the addition of 200 ppm of octyltrimethylammonium bromide (C8TAB) at ambient temperature resulted in significant coalescence of oil droplets after a relatively short settling time (6 hours) compared to a commercial cationic surfactant researchgate.net. This observation suggests that in this specific system, the cationic surfactant reduced electrostatic repulsion among oil drops, shifting the phase behavior towards a state less favorable for emulsion stability and promoting coalescence researchgate.net. Mixtures of anionic and cationic surfactants, including OTAB, have been shown to exhibit synergistic effects on properties relevant to emulsification vdoc.pub. The use of cationic surfactants like OTAB is also explored in enhanced oil recovery (EOR) processes, which involve managing the stability of oil and water dispersions within porous rock formations scispace.comscience.gov.
Interfacial Interactions at Multiphase Boundaries (e.g., Liquid-Liquid, Liquid-Solid)
This compound participates in various interfacial interactions at multiphase boundaries. At liquid-liquid interfaces, such as the decane-water interface, Octyltrimethylammonium bromide is known to adsorb dntb.gov.ua. Its presence at the interface lowers the interfacial tension, influencing the behavior of the two phases in contact vdoc.pubrutgers.edu.
At liquid-solid interfaces, cationic surfactants like this compound can adsorb onto solid surfaces, particularly those with negative surface charges researchgate.netresearchgate.net. This adsorption can lead to a reversal or neutralization of the surface charge, significantly altering the surface's interaction with the surrounding liquid researchgate.netresearchgate.net. Studies have investigated the adsorption and interaction of Octyltrimethylammonium bromide with surfaces like sepiolite (B1149698) scispace.com and quartz researchgate.netresearchgate.net. These interactions are crucial in applications such as mineral flotation and enhanced oil recovery researchgate.netscispace.comscience.gov. Furthermore, surfactants, including alkyltrimethylammonium bromides, play a role in mediating interfacial polymerization, a technique used to fabricate nanostructured materials at the interface between two immiscible phases researchgate.net. The formation of complex micellar structures and microemulsions in mixtures containing cationic surfactants like OTAB also influences interactions at oil-water interfaces vdoc.pubscience.govscience.gov.
Dynamics of Micro- and Nanobubble Formation in this compound Solutions
The presence of this compound in aqueous solutions can influence the dynamics of micro- and nanobubble formation and behavior. Surfactants are known to affect the gas-liquid interfacial area and mass transfer characteristics in systems involving bubbles researchgate.net. Studies have investigated the effect of different surfactants, including n-octyltrimethylammonium bromide (OTABr), on the generation and longevity of carbon dioxide nanobubbles researchgate.net.
Cationic surfactants, including this compound, are also studied for their potential to inhibit bubble coalescence and enhance gas-water mass transfer rates researchgate.net. Research involving the behavior of rising bubbles in solutions containing n-octyltrimethylammonium bromide has been conducted to understand the influence of the dynamic adsorption layer at the bubble surface on its velocity and shape variations researchgate.netresearchgate.net. The stability of wetting films formed between bubbles and solid surfaces in the presence of cationic surfactant solutions, including this compound, is also a subject of investigation, as it impacts phenomena like bubble attachment researchgate.netresearchgate.net.
Influence on Superwettability and Surface Functionalization
While the concept of superwettability, characterized by extremely high or low contact angles, is a significant area of interfacial science, direct research specifically detailing the role of this compound in inducing superwettability was not prominently found in the search results. However, as a cationic surfactant, this compound does influence wetting behavior on various surfaces google.comresearchgate.netresearchgate.net.
Interactions of Octylazanium;bromide with Macromolecular and Biological Components Non Clinical Focus
Interactions with Amphiphilic Block Copolymers and Synthetic Polymers
Octylazanium;bromide has been observed to interact with amphiphilic block copolymers and other synthetic polymers. These interactions can lead to the formation of complexes, influencing the structural stability and functional properties of the polymers.
Modulation of Polymer Functionality
The interaction of this compound with amphiphilic block copolymers has been shown to influence their functionality fishersci.be. The formation of polymer-surfactant complexes can alter the physical and chemical properties of the polymers, thereby modulating their performance in various applications. For instance, the formation of complexes between cationic surfactants and polymers can affect the adsorption behavior of the polymers on surfaces, which is a key aspect of their functionality in roles such as stabilization or dispersion lipidmaps.org. While direct detailed studies on how this compound specifically modulates the functionality of various polymers were not prominently featured, the general principle of cationic surfactant-polymer interaction suggests a potential for altering properties like solubility, viscosity, and self-assembly behavior of the polymers.
Interaction with Lipid Bilayers and Biological Membrane Models
This compound interacts significantly with lipid bilayers and serves as a valuable tool in studies involving biological membrane models. These interactions are crucial for understanding the compound's effects on cellular structures in a non-clinical context.
Mechanisms of Membrane Perturbation and Permeability Alteration
This compound (OTAB) interacts primarily with biological membranes, affecting their integrity and function fishersci.be. A key mechanism of this interaction involves the disruption of lipid bilayers. OTAB can disrupt these bilayers by interacting with the negatively charged phosphate (B84403) groups of phospholipids (B1166683), which are fundamental components of biological membranes fishersci.be. This interaction leads to altered membrane permeability fishersci.be. The compound's ability to interact with cell membranes also affects their fluidity fishersci.ca. The mechanism of action primarily involves its ability to act as a surfactant, reducing the surface tension between different phases fishersci.be. The interaction of surfactants with lipid bilayers is often described by a three-stage model: initial partitioning of the surfactant into the bilayer, followed by the breaking of bilayers into mixed micelles, and finally, the solubilization of the remaining bilayer structures into lipid-rich micelles at higher surfactant concentrations eur.nl. Studies on related dicationic alkylammonium bromide gemini (B1671429) surfactants have further explored membrane perturbation, indicating that the specific architecture of the surfactant can influence the mechanism and degree of membrane destabilization in model vesicles citeab.comsigmaaldrich.com.
Studies on Lipid-Octylazanium;bromide Assemblies
In aqueous solutions, this compound (OTAB) is known to self-assemble into micelles fishersci.be. These micelles are aggregates of surfactant molecules with the hydrophobic tails oriented inward and the hydrophilic heads facing the aqueous environment. Micelle formation is a characteristic behavior of surfactants above a certain concentration known as the critical micelle concentration (CMC). While specific data on the CMC of this compound under various conditions were not detailed in the provided sources, thermodynamic studies on micellization involving this compound have been conducted to understand the parameters governing this process fishersci.be. Beyond simple micellization, studies involving the interaction of cationic lipids and surfactants with phospholipids in model membrane systems, such as vesicles, provide insights into the formation and behavior of lipid-cationic surfactant assemblies. For example, dioctadecyldimethylammonium bromide (DODAB), a double-chained cationic surfactant, is known to form unilamellar vesicles (ULVs) and can form multilamellar vesicles (MLVs) depending on concentration wikipedia.org. Studies utilizing techniques like 31P NMR, differential scanning calorimetry (DSC), and molecular dynamics (MD) simulations have been employed to characterize the structural and dynamic properties of lipid assemblies in the presence of cationic surfactants and to understand the relationship between surfactant structure and membrane perturbation citeab.comsigmaaldrich.com.
Interaction with Proteins and Enzymes
This compound has been reported to interact with proteins and enzymes, influencing their activity and stability.
Research indicates that this compound influences the activity and stability of various enzymes and proteins fishersci.befishersci.ca. The interactions between surfactants and proteins are complex and are driven by a combination of forces, including electrostatic interactions between charged groups on the protein and the surfactant, hydrophobic interactions between the nonpolar regions of both molecules, and Van der Waals forces eur.nl. These interactions can lead to changes in protein conformation, potentially causing denaturation, aggregation, or alterations in enzymatic activity eur.nl. While the provided literature states that this compound influences enzyme and protein activity and stability fishersci.befishersci.ca, detailed research findings specifically elucidating the mechanisms or providing quantitative data on the interaction of this compound with particular proteins or enzymes were not available in the searched snippets. General studies on protein-surfactant interactions highlight that the dominant interaction forces are determined by the characteristics of both the protein and the surfactant, as well as their concentrations eur.nl.
Modulation of Enzyme Activity and Specificity
This compound has been shown to influence the activity and stability of various enzymes. The bromide anion itself can be involved in enzymatic processes, as seen with bromoperoxidase enzymes which catalyze the oxidation of bromide. scientificupdate.com While the direct interaction of this compound with specific enzymes and the detailed mechanisms of activity modulation require further dedicated research, the surfactant nature and ionic composition of the compound suggest potential interactions with enzyme active sites or alterations in the enzyme's conformational dynamics necessary for catalysis.
Related studies involving other ionic liquids with bromide anions have demonstrated effects on enzyme activity in different environments. For example, research on the impact of tetrabutylphosphonium (B1682233) bromide on soil enzymes involved in carbon, phosphorus, and nitrogen cycles showed that higher doses of the salt led to a decrease in the activity of some enzymes, potentially due to changes in microbial biodiversity and soil conditions. nih.gov This highlights the potential for bromide-containing compounds to influence enzymatic processes, although the specific effects of this compound on isolated enzymes or in different biological contexts would need targeted investigation. The modulation of enzyme activity can potentially modify cellular signaling pathways and gene expression.
Role of Crowding Effects and Soft Interactions in Biomacromolecular Systems
The intracellular environment is characterized by high concentrations of various macromolecules, leading to significant crowding effects. nih.govnih.gov This crowded milieu is vastly different from the dilute solutions typically used in in vitro studies and significantly impacts the behavior of biomolecules, including proteins and nucleic acids. nih.govnih.gov Macromolecular crowding influences biomolecular stability and interactions through both steric repulsions (excluded volume) and "soft interactions," which are weak, non-specific chemical interactions. nih.govnih.gov
Interaction with Nucleic Acids (DNA, RNA)
Cationic surfactants, including those structurally related to this compound, are known to interact with negatively charged nucleic acids like DNA and RNA primarily through electrostatic interactions with the phosphate backbone. nih.govaps.org
Mechanisms of DNA Condensation and Complexation
The interaction between cationic surfactants and DNA can lead to DNA condensation and the formation of compacted complexes. nih.govaps.org This process is driven by the electrostatic attraction between the positively charged head groups of the surfactant and the negatively charged phosphate groups of the DNA. aps.org The extent of DNA condensation and the morphology of the resulting complexes can depend on factors such as the concentration of the surfactant and the length of the alkyl chain. nih.govnih.gov
Studies using techniques like dynamic light scattering and atomic force microscopy have shown that cationic surfactants with sufficiently long alkyl chains can form compacted particles with DNA at certain concentrations. nih.gov For this compound (Octyltrimethylammonium bromide - OTAB), with a relatively shorter alkyl chain compared to some other cationic surfactants like CTAB or DTAB, the interaction might not fully neutralize the charges of DNA molecules, potentially resulting in looser complexes. nih.gov The competition between electrostatic attraction and hydrophobic interactions between the surfactant tails also plays a role in the compaction process. aps.org
Application in Non-Viral Gene Delivery System Models
The ability of cationic compounds to interact with and condense DNA makes them attractive candidates for use in non-viral gene delivery systems. nih.govresearchgate.net Non-viral vectors aim to overcome the limitations of viral vectors, such as immunogenicity and potential toxicity. nih.gov Cationic lipids and polymers, including some quaternary ammonium (B1175870) compounds, can form complexes (lipoplexes or polyplexes) with negatively charged DNA, protecting the DNA from degradation and facilitating its uptake into cells. nih.gov
While much research in this area has focused on cationic lipids and polymers, cationic surfactants like those related to this compound have also been explored as potential gene carriers. researchgate.net They can compact DNA into small aggregates suitable for cellular uptake. researchgate.net The mechanism often involves the formation of transient pores in cell membranes, allowing the genetic material to enter the cytosol. rug.nl The cationic nature of the compound facilitates the binding to DNA and interactions with the cell membrane. rug.nl Research in this area involves designing and evaluating the efficiency of these complexes in delivering genetic material into cells, often using in vitro models. researchgate.netchemrxiv.org
Theoretical and Computational Chemistry Approaches for Octylazanium;bromide Systems
Molecular Dynamics (MD) Simulations for Nanoscale Self-Assemblies
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the formation, structure, and dynamics of nanoscale assemblies like micelles and vesicles.
MD simulations have been extensively used to model the self-assembly of alkyltrimethylammonium bromide surfactants, which are structurally similar to Octylazanium;bromide. These simulations can track the process from randomly dispersed monomers to the formation of stable aggregates. The self-assembly process for similar surfactants is often observed to occur in three stages: a rapid aggregation of monomers into small, disordered oligomers; a ripening process where larger aggregates grow at the expense of smaller ones; and a slower stage characterized by collisions and potential fusion between large micelles nih.gov.
Simulations starting with pre-assembled spherical aggregates of surfactant monomers can be used to study the equilibrium structure and dynamics of the resulting micelles. nih.gov These simulations show that micelles like those formed by this compound are typically spheroidal, featuring a hydrophobic core of alkyl tails surrounded by a hydrophilic corona of head groups. nih.gov The bromide counterions form a Stern layer around the positively charged head groups, and water molecules are found to solvate these ions, penetrating the micelle structure up to the beginning of the aliphatic tail. nih.gov
Vesicle dynamics are also amenable to study via MD simulations. All-atom MD simulations can elucidate the effect of environmental factors, such as temperature, on the properties of vesicle membranes. mdpi.com Furthermore, simulations can model complex processes like the fusion of a vesicle with a target membrane, a critical step in many biological and technological processes. nih.govelifesciences.org These computationally intensive simulations can track the formation of intermediate states, such as stalks and hemifusion diaphragms, on nanosecond timescales. nih.gov
| System | Force Field | System Size (Typical) | Simulation Time (Typical) | Ensemble | Key Findings |
|---|---|---|---|---|---|
| Cetyltrimethylammonium bromide (CTAB) Micelle | GROMOS96 54a7 | 100 CTAB monomers in ~11 nm cubic box | 50 ns | NPT | Characterization of micelle solvation and structural properties nih.gov. |
| Decyltrimethylammonium bromide (DeTAB) Self-Assembly | All-atom / United-atom | ~50-100 surfactant monomers | >100 ns | NPT | Observation of three-stage micelle formation mechanism; spheroidal micelle structure nih.gov. |
| DPPC/Palmitic Acid Vesicle Fusion | Coarse-Grained / Atomic Detail | ~140-370 lipids per leaflet | ~360 ns | NPT | Formation of hemifused states and fusion pores on a nanosecond timescale nih.gov. |
MD simulations are also employed to model the adsorption of surfactants like this compound onto various interfaces, such as a solid-liquid interface. For instance, the interaction between cetyltrimethylammonium bromide (CTAB) and a gold surface has been simulated to understand its role as a growth-directing agent in nanoparticle synthesis. scielo.br These simulations reveal that the adsorption process is often mediated by strong interactions between the bromide counterions and the surface. scielo.br The surfactant molecules can form distinct patterns on the surface, such as adjacent cylindrical micelles, with interactions driven by both the head groups and the alkyl chains. scielo.br Such models can provide a molecular-level picture of how this compound might function in applications involving surface modification, lubrication, or corrosion inhibition.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic structure, bonding, and reactivity of molecules. These methods are essential for understanding the non-covalent interactions that govern the behavior of this compound systems and for predicting their chemical transformations.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. aps.org It is particularly useful for analyzing the diverse supramolecular forces that stabilize crystal lattices and self-assembled structures involving ions like this compound. nih.gov These forces include hydrogen bonds, salt bridges, anion-π interactions, π-π stacking, and van der Waals interactions. nih.gov
DFT calculations can be used to optimize the geometry of the Octylazanium cation and the bromide anion, and to compute various quantum chemical descriptors that relate to their properties. appliedmineralogy.com The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d)) is crucial for obtaining accurate results. aps.orgappliedmineralogy.com For instance, DFT has been used to study the interaction of bromide ions with surfaces and other molecules, revealing details about the nature of the bonding. nih.govresearchgate.net Standard DFT methods can sometimes struggle with describing anions due to self-interaction errors, but various corrective approaches have been developed to address this issue. arxiv.org
| Descriptor | Symbol | Description |
|---|---|---|
| Total Energy | Etotal | The total electronic energy of the molecule in its optimized geometry. |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Partial Atomic Charges | q | The distribution of electronic charge among the atoms in the molecule. |
Quantum chemical calculations are instrumental in predicting the reactivity of molecules by identifying potential active sites and mapping out reaction pathways. By calculating the potential energy surface for a given reaction, researchers can locate transition states and determine activation energies, thereby predicting the feasibility and kinetics of a chemical transformation. researchgate.net
For a compound like this compound, this could involve modeling reactions such as nucleophilic substitution involving the bromide ion or decomposition pathways of the octylazanium cation. researchgate.net Advanced computational algorithms can model the formation of reactive metabolites, a process known as bioactivation, by combining models of metabolism and reactivity. nih.gov While not directly studying this compound, these methods predict the joint probability that a metabolite will form and subsequently react, identifying the most likely pathways for such transformations. nih.gov This predictive power is crucial for understanding the potential chemical fate of the compound in various environments.
Statistical Mechanics and Thermodynamic Modeling of Solution Behavior
Statistical mechanics provides the theoretical framework that connects the microscopic properties of molecules, as determined by quantum mechanics and MD simulations, to the macroscopic thermodynamic properties of the bulk system. mit.edu This connection is vital for modeling the solution behavior of this compound.
Thermodynamic properties of aqueous solutions of similar surfactants, such as dodecyldimethylethylammonium bromide, have been determined using a combination of experimental measurements (e.g., dilution enthalpies, densities, sound velocities) and theoretical modeling. nih.gov From these data, key thermodynamic quantities can be calculated, including apparent and partial molar volumes, enthalpies, heat capacities, and compressibilities. nih.govresearchgate.net
The changes in these thermodynamic quantities upon micellization can be derived using a pseudo-phase transition approach. nih.gov This allows for the determination of the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. For alkylammonium bromide surfactants, the micellization process is typically entropy-driven, resulting from the release of structured water molecules from around the hydrophobic alkyl chains (the hydrophobic effect). The enthalpy of micellization is often small and can be exothermic or endothermic depending on the specific surfactant and temperature. The substitution of different alkyl groups on the head group or changes in the alkyl tail length can significantly affect the enthalpy and entropy of the system. nih.gov
Advanced Materials Science Applications of Octylazanium;bromide
Role as a Template or Structure-Directing Agent in Nanomaterial Synthesis
The ability of Octylazanium;bromide to self-assemble into ordered structures, such as micelles and vesicles, in solution makes it a valuable template or structure-directing agent in the synthesis of various nanomaterials smolecule.com. These self-assembled structures can guide the formation and control the morphology of the resulting nanostructures.
Formation of Semiconductor and Hybrid Nanostructures
This compound also plays a role in the formation of semiconductor and hybrid nanostructures smolecule.com. Its templating or directing capabilities can be utilized in the synthesis of semiconductor nanoparticles smolecule.com.
Research into hybrid organic-inorganic perovskite nanoparticles has shown that medium or long alkyl chain ammonium (B1175870) cations, such as octylammonium bromide (a related compound, C8H17NH3Br) and octadecylammonium bromide, can serve as capping ligands in the synthesis of these materials greatcellsolarmaterials.comtcichemicals.comsigmaaldrich.com. These cations help to stabilize small-sized crystalline nanoparticles and keep them dispersed in organic solvents nih.gov. While this compound (n-Octyltrimethylammonium bromide) is a different compound, its similar amphiphilic nature and cationic head group suggest a potential role in the synthesis and stabilization of certain semiconductor or hybrid nanostructures, aligning with its described application in the synthesis of semiconductor nanoparticles smolecule.com. The formation of hybrid nanostructures often involves combining different materials at the nanoscale, and surfactants like this compound can be crucial in controlling the interface and assembly of these components nih.govresearchgate.net.
Surface Modification and Functionalization of Materials
This compound is utilized for modifying and functionalizing material surfaces, primarily due to its surfactant properties smolecule.com.
Enhancement of Material Surface Properties (Wettability, Dispersibility)
The amphiphilic nature of this compound allows it to adsorb onto material surfaces, thereby altering their surface properties such as wettability and dispersibility smolecule.com. By reducing the surface tension, it can improve the spreading of liquids on solid surfaces (wettability) and enhance the stability of dispersions of solid particles in liquid media (dispersibility) researchgate.net. Studies on wettability alteration in systems involving clay and oil have shown that cationic surfactants like octyltrimethylammonium (B97695) bromide (C8TAB) can change the wettability of solids, making them more water-wet rice.edu. The interaction of the cationic head group with negatively charged surfaces and the presence of the hydrophobic tail can modify the surface energy and interaction with different phases rice.edu. This compound has also been shown to improve the wettability of conductive polymer films on hydrophobic substrates acs.org.
Engineering of Self-Assembled Monolayers (SAMs) for Device Interfaces
While the provided information does not directly detail the engineering of Self-Assembled Monolayers (SAMs) specifically using this compound for device interfaces, quaternary ammonium salts, as a class of cationic surfactants, are known to form ordered layers on various surfaces biorxiv.org. The ability of this compound to self-assemble into ordered structures smolecule.com suggests its potential for forming adsorbed layers on surfaces. The formation of SAMs is a common strategy for surface functionalization in material science and device fabrication, influencing properties like adhesion, friction, and electronic characteristics zenodo.org. The long alkyl chain and the charged head group of this compound provide the necessary components for adsorption and potential self-assembly at interfaces, which could be relevant for modifying device interfaces.
Development of Advanced Composites and Hybrid Materials
Polymer-Clay Composites and Nanocomposite Formulations
Polymer-clay composites and nanocomposites have garnered significant interest in materials science due to their potential for exhibiting enhanced properties compared to virgin polymers or traditional microcomposites. mdpi.comwalshmedicalmedia.com These materials are typically formed by dispersing clay particles, often layered silicates like montmorillonite, within a polymer matrix. orientjchem.orgtaylorandfrancis.com The incorporation of nanoparticles, such as nanoclays, into polymers can lead to improvements in mechanical, thermal, electrical, and barrier properties. walshmedicalmedia.comtaylorandfrancis.comrsc.org
This compound, as an organic modifier, plays a role in the preparation of organoclays used in polymer-clay composites. Organic modification of the inorganic clay surface is crucial to enhance the compatibility between the clay platelets and the polymer matrix. researchgate.net This modification process can lead to the intercalation or exfoliation of clay layers within the polymer, resulting in nanocomposite structures. mdpi.comresearchgate.net Intercalation involves the insertion of polymer chains into the gallery spacing between clay platelets, while exfoliation results in the separation of individual clay layers dispersed throughout the polymer matrix. mdpi.comresearchgate.net
Research has shown that the preparation method and the ratio of organoclay can significantly influence the resulting structure and properties of the composites. For instance, studies on polyethylene (B3416737) organoclay composites prepared via melt intercalation using organoclays modified with cetyltrimethylammonium bromide (a related quaternary ammonium salt) have demonstrated that nanocomposite formation, characterized by the dispersion of clay platelets, can be achieved, particularly at lower clay ratios. mdpi.com The dispersion behavior can transition towards aggregation at higher clay concentrations. mdpi.com The enhanced thermal stability and mechanical properties observed in some polymer-clay composites are attributed to factors such as the homogeneous distribution of clay platelets and attractive interactions between the polymer and clay layers. mdpi.comorientjchem.org
The use of organoclays, prepared with modifiers like this compound or similar quaternary ammonium salts, facilitates better dispersion of clay layers within the polymer matrix, leading to improved material performance. The degree of dispersion (intercalation or exfoliation) is critical in achieving the desired enhancements in properties such as mechanical strength, thermal stability, and gas barrier performance. mdpi.comtaylorandfrancis.comrsc.org
Catalytic and Electrochemical Roles of Octylazanium;bromide
Octylazanium;bromide as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium (B1175870) salts, including this compound and its related structures, are common phase transfer catalysts. wikipedia.orgresearchgate.netfzgxjckxxb.com They function by transporting an anionic reactant from the aqueous phase into the organic phase, or vice versa, enabling the reaction to occur. wikipedia.orgfzgxjckxxb.comoperachem.comheteroletters.org This process effectively overcomes the solubility limitations that would otherwise prevent or slow down the reaction. wikipedia.orgfzgxjckxxb.com
Promotion of Organic Reactions and Mechanistic Investigations
Quaternary ammonium salts like this compound are employed to promote a variety of organic reactions in biphasic systems. These can include nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles. The mechanism typically involves the quaternary ammonium cation (Q⁺) extracting an anion (X⁻) from the aqueous phase to form an ion pair (Q⁺X⁻) that is soluble and mobile in the organic phase. This ion pair then reacts with the organic substrate in the organic phase. After the reaction, the catalyst releases the new anion (Y⁻) and returns to the aqueous phase to pick up another reactant anion, completing the catalytic cycle. researchgate.netoperachem.comheteroletters.org
Studies on phase transfer catalysis have explored the influence of the catalyst structure, including the length of alkyl chains on the quaternary ammonium salt, on reaction efficiency and selectivity. While specific detailed mechanistic investigations focusing solely on this compound are not extensively detailed in the provided results, the general principles of quaternary ammonium salt-mediated PTC apply. The lipophilicity imparted by the octyl chain in this compound is crucial for its partitioning between the organic and aqueous phases, a key aspect of its function as a phase transfer catalyst. operachem.com
Phase transfer catalysts have been widely applied in various organic transformations, such as alkylation, esterification, and condensation reactions. vestachem.comresearchgate.netscispace.com For instance, tetrabutylammonium (B224687) bromide (TBAB), another quaternary ammonium bromide, has been shown to catalyze alkylation reactions. researchgate.net While direct examples for this compound in these specific reactions are not provided, its structural similarity to other effective quaternary ammonium PTCs suggests similar catalytic capabilities in promoting reactions involving the transfer of anions between phases.
Influence on Oxidation and Reduction Processes
Phase transfer catalysts, including quaternary ammonium salts, can also influence oxidation and reduction processes, often by facilitating the transfer of oxidizing or reducing agents between immiscible phases. Some quaternary ammonium bromides have been reported to catalyze oxidation and reduction reactions. vestachem.comresearchgate.net For example, TBAB has been noted for its ability to catalyze various oxidation and reduction processes. researchgate.net The bromide anion itself can also be involved in redox chemistry, such as the bromide oxidation and bromine reduction reactions studied at electrode surfaces. nih.gov While the precise role of this compound in specific oxidation or reduction reactions is not explicitly detailed in the search results, its function as a phase transfer agent can enable contact between reactants that would otherwise remain in separate phases, thereby facilitating redox transformations.
Applications in Electrochemistry
Electrochemistry involves the study of chemical reactions that occur at the interface between an electrode and an electrolyte solution. tcd.iedu.edu.eg Quaternary ammonium salts can play several roles in electrochemical systems due to their ionic and surfactant properties.
Use as an Additive in Electroplating Processes
This compound, or related quaternary ammonium compounds, can be used as additives in electroplating processes. uni.lugoogle.com Electroplating is an electrochemical technique used to deposit a thin layer of metal onto a conductive surface. siyavula.com Additives in electroplating baths are crucial for influencing the quality, uniformity, and properties of the deposited metal layer. hopaxfc.commdpi.com Quaternary ammonium salts can function in electroplating baths by affecting the conductivity of the electrolyte, influencing the deposition kinetics, and modifying the interface between the electrode and the solution. Some quaternary ammonium compounds have been used as corrosion inhibitors in metal processing, including electroplating. uni.lu
While the specific mechanisms of this compound as an electroplating additive are not detailed, quaternary ammonium salts in general can impact ion transport and adsorption at the electrode surface, which are critical factors in controlling the electrodeposition process. tcd.ie
Modulating Electrode-Solution Interfaces
The interface between an electrode and an electrolyte solution is a critical region where charge transfer reactions occur. tcd.iedu.edu.eg The composition and structure of this interface significantly influence the kinetics and selectivity of electrochemical processes. tcd.ieliverpool.ac.uknih.gov Quaternary ammonium salts, being surface-active molecules, can adsorb at the electrode-solution interface and alter its properties. operachem.com This modulation can affect the electrical double layer, the arrangement of ions and solvent molecules near the electrode surface, and the accessibility of reactants to the electrode. tcd.iedu.edu.egliverpool.ac.uk
The amphiphilic nature of this compound allows it to accumulate at interfaces, potentially forming ordered structures like micelles at higher concentrations. This interfacial activity can influence processes such as electron transfer rates and mass transport to the electrode surface. Studies on other bromide-containing electrolytes have shown the significant role of bromide ions and associated cations in the electrochemical behavior at interfaces. liverpool.ac.uknih.govmdpi.com
Integration in Novel Catalytic Systems
Quaternary ammonium salts can be integrated into novel catalytic systems, sometimes in combination with other catalysts or within new reaction methodologies. While specific examples involving this compound in highly novel catalytic systems are not prominently featured in the search results, quaternary ammonium compounds are explored in conjunction with transition metal catalysts or in electrochemical synthesis to achieve specific transformations. google.comrsc.orgbeilstein-journals.org For instance, quaternary ammonium salts can act as co-catalysts or supporting electrolytes in electro-organic synthesis, influencing the reaction environment and facilitating electron transfer or mass transport. researchgate.netnih.govbeilstein-journals.org The development of new catalytic systems often involves optimizing the reaction environment and catalyst components, where the properties of compounds like this compound as phase transfer agents or interfacial modifiers could be beneficial.
Catalytic and Electrochemical Roles of Hexyl-dimethyl-octylazanium Bromide
This article focuses on the chemical compound this compound, also known by its synonym Hexyl-dimethyl-octylazanium bromide. This compound is a quaternary ammonium salt.
Q & A
Q. How to design a collaborative research project on Octylazanium bromide with milestones and task distribution?
- Methodological Answer : Define objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Assign roles (e.g., synthesis, characterization, computational modeling) and use project management tools (e.g., Gantt charts) to track progress. Regular peer-review meetings ensure alignment with hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
